2-Amino-3-chlorobenzamide
Overview
Description
2-Amino-3-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O . It is also known by other names such as 3-Chloro-2-aminobenzamide and 2-amino-3-chloro-benzamide .
Molecular Structure Analysis
The molecular weight of 2-Amino-3-chlorobenzamide is approximately 170.59 g/mol . The IUPAC name for this compound is 2-amino-3-chlorobenzamide . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are also available .Physical And Chemical Properties Analysis
2-Amino-3-chlorobenzamide has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound’s XLogP3-AA is 1.3, indicating its partition coefficient between octanol and water . The topological polar surface area is 69.1 Ų .Scientific Research Applications
Environmental Impact and Degradation
- Environmental Degradation of Insecticides: 2-Chlorobenzamide, a related compound to 2-Amino-3-chlorobenzamide, is a degradation product of certain insecticides used in agriculture and forestry. Its environmental impact is a concern due to its potential carcinogenic properties (Lu, Zhou, & Liu, 2004).
- Biodegradation of Groundwater Micropollutant: A study on Aminobacter sp. MSH1 demonstrates its unique ability to mineralize 2,6-dichlorobenzamide, a recalcitrant groundwater micropollutant, into less harmful substances. This process is crucial for safe drinking water production in Europe (T’Syen et al., 2015).
Pharmaceutical Research and Development
- Development of Serotonin Receptor Antagonists: Research on 2-alkoxy-4-amino-5-chlorobenzamide derivatives has led to the development of potent serotonin-3 (5-HT3) receptor antagonists. This discovery is significant in the context of medical treatments for conditions influenced by serotonin levels (Harada et al., 1995).
- Synthesis and Structural Studies: Studies on the synthesis and structure of compounds related to 2-Amino-3-chlorobenzamide, like N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, provide insights into the molecular structure and potential pharmaceutical applications (Cabezas et al., 1988).
Chemical Synthesis and Catalysis
- Catalytic Applications: A study on Cobalt(III)-catalyzed annulation of N-chlorobenzamides with maleimides shows the potential of using these compounds in synthetic chemistry for creating biologically active molecules (Muniraj & Prabhu, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINWIYVHWRWUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555911 | |
Record name | 2-Amino-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chlorobenzamide | |
CAS RN |
18343-44-7 | |
Record name | 2-Amino-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-chlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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